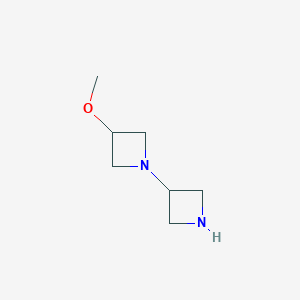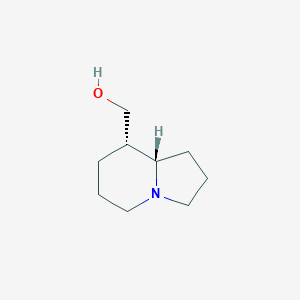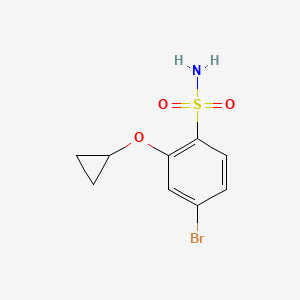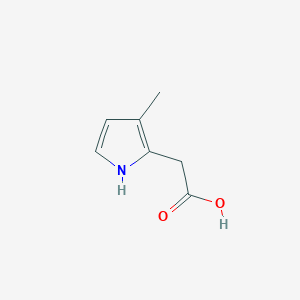
3-Methoxy-1,3'-biazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1,3’-biazetidine is a heterocyclic compound containing two azetidine rings, one of which is substituted with a methoxy group Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,3’-biazetidine typically involves the reaction of azetidine derivatives with methoxy-containing reagents. One common method is the aza-Michael addition, where an azetidine derivative reacts with a methoxy-substituted Michael acceptor under basic conditions. For example, the reaction of N-Boc-azetidin-3-one with a methoxy-substituted Michael acceptor in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield 3-Methoxy-1,3’-biazetidine .
Industrial Production Methods
Industrial production of 3-Methoxy-1,3’-biazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-Methoxy-1,3’-biazetidine suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1,3’-biazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted azetidine oxide.
Reduction: The azetidine rings can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Methoxy-substituted azetidine oxide.
Reduction: Corresponding amines.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-1,3’-biazetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1,3’-biazetidine involves its interaction with molecular targets through its reactive azetidine rings and methoxy group. The ring strain in the azetidine rings makes them highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1,3’-biazetidine: Similar structure but with a hydroxy group instead of a methoxy group.
3-Methyl-1,3’-biazetidine: Similar structure but with a methyl group instead of a methoxy group.
3-Amino-1,3’-biazetidine: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
3-Methoxy-1,3’-biazetidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-methoxyazetidine |
InChI |
InChI=1S/C7H14N2O/c1-10-7-4-9(5-7)6-2-8-3-6/h6-8H,2-5H2,1H3 |
Clé InChI |
KTBGIGCAIOWFIN-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)








